molecular formula C6H3ClN2O B1391399 2-Chlorooxazolo[5,4-c]pyridine CAS No. 916792-10-4

2-Chlorooxazolo[5,4-c]pyridine

Cat. No.: B1391399
CAS No.: 916792-10-4
M. Wt: 154.55 g/mol
InChI Key: CVNMRDXBPVOJFI-UHFFFAOYSA-N
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Description

2-Chlorooxazolo[5,4-c]pyridine is a bicyclic heterocyclic compound featuring an oxazole ring fused to a pyridine ring at positions 5,4-c, with a chlorine substituent at position 2. For instance, related compounds like 4-Chloro-2-methyloxazolo[5,4-c]pyridine (CAS 1354831-15-4) exhibit solubility in organic solvents (e.g., dichloromethane, methanol) but low aqueous solubility, suggesting similar behavior for the 2-chloro derivative .

Properties

IUPAC Name

2-chloro-[1,3]oxazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNMRDXBPVOJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672616
Record name 2-Chloro[1,3]oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-10-4
Record name 2-Chloro[1,3]oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-Chlorooxazolo[5,4-c]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chlorooxazolo[5,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chlorooxazolo[5,4-c]pyridine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound’s structure allows it to bind to active sites, inhibiting the function of these targets and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents Solubility Key References
2-Chlorooxazolo[5,4-c]pyridine C₆H₃ClN₂O 154.56 g/mol Cl at position 2 Likely soluble in organic solvents*
4-Chloro-2-methyloxazolo[5,4-c]pyridine C₇H₅ClN₂O 168.58 g/mol Cl at position 4, CH₃ at position 2 Soluble in DCM, acetone, methanol
6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine C₁₃H₈Cl₂N₂O₂ 307.12 g/mol Cl at positions 6, aromatic Cl and OCH₃ Not reported; likely lipophilic
Thiazolo[5,4-c]pyridine C₆H₄N₂S 136.17 g/mol S instead of O in oxazole ring Not reported

*Inferred from analog 4-Chloro-2-methyloxazolo[5,4-c]pyridine .

Key Observations:
  • Substituent Effects : The position of chlorine (e.g., 2 vs. 4) and additional groups (e.g., methyl, methoxyphenyl) significantly alter molecular weight and solubility. For example, 4-Chloro-2-methyloxazolo[5,4-c]pyridine has higher solubility due to the methyl group enhancing lipophilicity .
This compound and Analogs:
  • Cyclization Methods : 4,6,7-Trifluoro-2-methyloxazolo[5,4-c]pyridine is synthesized via intermolecular cyclization of N-(perfluoropyridin-4-yl)acetamide under ultrasonic irradiation . Similar strategies may apply to the 2-chloro derivative.
  • Click Chemistry: Bicyclic pyridine hybrids (e.g., pyrano[3,4-c]pyridines) are synthesized via Cu-catalyzed azide-alkyne cycloaddition, yielding high-purity products . This method could be adapted for chlorooxazolo derivatives.
Comparison with Thiazolo Derivatives:
  • Thiazolo[5,4-b]pyridine-2-thione is synthesized by condensing 3-amino-2-chloropyridine with carbon disulfide in DMF , highlighting the role of sulfur in stabilizing tautomeric forms.
Anticonvulsant Activity:
  • Pyrano[3,4-c]pyridine hybrids linked to 1,2,3-triazole units exhibit potent anticonvulsant activity in rodent models, antagonizing pentylenetetrazole-induced seizures .
Fluorescent Properties:
  • Pyrrolo[3,4-c]pyridine derivatives (e.g., HPPT) display large Stokes shifts and high photostability, making them candidates for fluorescent probes . Chlorooxazolo analogs may share these electronic properties due to analogous fused-ring systems.

Biological Activity

2-Chlorooxazolo[5,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. Its unique structure, comprising both oxazole and pyridine rings, positions it as a candidate for various therapeutic applications, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C6_6H3_3ClN2_2O
  • Molecular Weight : Approximately 154.55 g/mol
  • Structural Features : The presence of a chlorine atom in the 2-position of the oxazole ring contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects.

CompoundCell Line TestedCC50_{50} (µM)Reference
This compoundHT29 (Colorectal)58.4
This compoundOvarian Cancer CellsModerate Cytotoxicity

These compounds exhibit mechanisms that may induce apoptosis in cancer cells through the inhibition of specific pathways involved in tumor growth.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that it can inhibit critical bacterial enzymes, which is essential for its antimicrobial action.

Activity TypeMechanism of ActionReference
AntibacterialInhibition of bacterial enzymes
Antiviral (RSV)Cytopathic effect inhibition

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluating various oxazolo[5,4-c]pyridine derivatives demonstrated their effectiveness against ovarian and breast cancer cell lines. The derivatives showed varied cytotoxicity levels, with some exhibiting lower toxicity towards non-cancerous cells compared to standard chemotherapeutics like cisplatin and fluorouracil .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds could bind to specific molecular targets, altering their activity and leading to different biological effects . Such interactions are crucial for understanding how these compounds can be optimized for therapeutic use.
  • Pharmacokinetics : The pharmacological profile of certain derivatives indicates good bioavailability and minimal inhibition of cytochrome P450 enzymes, making them suitable candidates for further development in drug formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chlorooxazolo[5,4-c]pyridine
Reactant of Route 2
2-Chlorooxazolo[5,4-c]pyridine

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